molecular formula C7H8N2O2 B018888 2-Methyl-6-nitroaniline CAS No. 570-24-1

2-Methyl-6-nitroaniline

Cat. No. B018888
CAS RN: 570-24-1
M. Wt: 152.15 g/mol
InChI Key: FCMRHMPITHLLLA-UHFFFAOYSA-N
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Description

5-cis Iloprost is a second-generation structural analog of prostaglandin I2 (prostacyclin). It is specifically the C-5 cis-isomer of iloprost, which is known for its potent vasodilatory and antiplatelet properties.

Scientific Research Applications

5-cis Iloprost has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: Researchers use it to study the biological effects of prostacyclin analogs, including their roles in cell signaling and vascular biology.

    Medicine: It is investigated for its potential therapeutic effects in conditions like pulmonary arterial hypertension, peripheral vascular diseases, and other cardiovascular disorders.

    Industry: In the pharmaceutical industry, 5-cis Iloprost is used in the development of new drugs that target prostacyclin pathways.

Safety and Hazards

2-Methyl-6-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Contact with molten substance may cause severe burns to skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cis Iloprost involves several steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The synthesis begins with the construction of the core prostacyclin structure through a series of organic reactions, including aldol condensations and cyclizations.

    Introduction of Functional Groups: Functional groups are introduced at specific positions to mimic the natural prostacyclin structure. This often involves selective reductions, oxidations, and protection-deprotection strategies.

    Isomerization: The final step involves the isomerization to obtain the C-5 cis configuration, which is crucial for the biological activity of 5-cis Iloprost.

Industrial Production Methods

Industrial production of 5-cis Iloprost follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods like chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-cis Iloprost undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, which can be used to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) is frequently used in hydrogenation reactions.

Major Products

The major products formed from these reactions are typically derivatives of 5-cis Iloprost with modified functional groups, which can be used to study structure-activity relationships or to develop new therapeutic agents.

Mechanism of Action

5-cis Iloprost exerts its effects by mimicking the action of prostacyclin. It binds to prostacyclin receptors on the surface of cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of vascular smooth muscle cells, inhibition of platelet aggregation, and various other cellular responses that contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Iloprost: The parent compound, which includes both cis and trans isomers.

    Carbaprostacyclin: A first-generation stable prostacyclin analog.

    Treprostinil: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.

Uniqueness

5-cis Iloprost is unique due to its specific C-5 cis configuration, which provides it with a distinct pharmacological profile. It has been shown to have a ten-fold greater potency compared to first-generation prostacyclin analogs like carbaprostacyclin . This increased potency makes it a valuable compound for both research and therapeutic applications.

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

2-methyl-6-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
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InChI Key

FCMRHMPITHLLLA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 2-METHYL-6-NITROANILINE
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DSSTOX Substance ID

DTXSID7025631
Record name 2-Methyl-6-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Density

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink
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CAS RN

570-24-1, 60999-18-0
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Melting Point

199 to 205 °F (NTP, 1992)
Record name 2-METHYL-6-NITROANILINE
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Synthesis routes and methods

Procedure details

The wet mixture of 2-acetylamino-3-nitrotoluene (4) and 2-acetylamino-5-nitrotoluene as obtained in Preparation Example 1 was placed in a steam distillation apparatus, and 300 ml of concentrated hydrochloric acid was added thereto. Immediately on heating and boiling, the mixture was hydrolyzed. The boiling was continued until 36 l of a distillate was collected. On cooling the distillate, there was obtained 2-amino-3-nitrotoluene (5) as an orange needle-like crystal having a melting point of 92.8° to 93.2° C. and a 46% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2-methyl-6-nitroaniline?

A1: this compound has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. Spectroscopic characterization has been performed using IR, 1H NMR, and 13C NMR. []

Q2: Are there different crystal forms of this compound?

A2: Yes, research has identified a new polymorph of this compound that crystallizes with Z' = 2 in the space group P2(1)/c. This is in contrast to the previously known form, which has Z' = 1. The difference in hydrogen bonding synthons results in distinct crystal packing arrangements. [] Further investigation has revealed two additional unreported forms of this compound. Form 1 crystallizes in the space group P21/c with unit cell parameters a = 8.927A, b = 11.186A, c = 14.680A, α = 90°, β = 104.79°, γ = 90°. Form 2 also crystallizes in space group P21/c, but with unit cell parameters a = 3.925A, b = 12.850A, c = 14.275A, α = 90°, β = 91.46°, γ = 90°. []

Q3: How can this compound be synthesized?

A3: Several methods exist for synthesizing this compound. One approach utilizes o-nitroaniline as the starting material, undergoing acetylation, methylation, and hydrolysis reactions to yield the target compound. [] Another method involves a multi-step process starting with 2-toluidine, employing acetic acid for N-acylation, mixed acid for nitration, and hydrochloric acid hydrolysis. This procedure yields both 2-methyl-4-nitroaniline and this compound. []

Q4: Is there a simple method for separating this compound from 2-methyl-4-nitroaniline?

A4: Yes, a convenient separation method exploits the differential solubility of their hydrochloric salts. Treatment of the mixed hydrochloric salts with water selectively liberates this compound. Subsequent treatment of the filtrate with aqueous ammonia yields 2-methyl-4-nitroaniline. This approach achieves yields of 59.7% and 31.6% for this compound and 2-methyl-4-nitroaniline, respectively, both with purities exceeding 97.0%. []

Q5: What are the applications of this compound in organic synthesis?

A5: this compound serves as a key starting material for synthesizing various compounds, including the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (5,8-DiMeIQx). [, ] It is also utilized in the synthesis of chiral derivatives of 1,2-benzenedisulfonimide, which function as efficient Brønsted acid catalysts in the Strecker reaction. [] Additionally, it serves as a precursor to 3-methylbenzene-1,2-diamine through a reduction reaction. []

Q6: What is known about the intermolecular interactions of aminonitromethylbenzenes like this compound?

A6: Quantum mechanical calculations have been employed to investigate the non-covalent interactions of various aminonitromethylbenzenes, including this compound. The findings indicate that not all short intermolecular distances traditionally classified as hydrogen bonds are genuinely bonding. In these compounds, interaction energies range from 0.23 kcal mol-1 to 5.59 kcal mol-1. Hydrogen bond formation leads to charge redistribution within the interacting molecules. []

Q7: Have there been studies on the solubility of this compound?

A7: Yes, research has explored the solid-liquid equilibrium of a ternary system comprising 2-methyl-4-nitroaniline, this compound, and ethyl acetate. [] Additionally, studies have investigated the solubility of this compound in binary solvent mixtures of ethyl acetate with methanol, ethanol, n-propanol, and isopropanol. These investigations included thermodynamic modeling to understand the solubility behavior. []

Q8: Are there any established methods for analyzing this compound and related compounds?

A8: High-performance liquid chromatography (HPLC) has been employed for analyzing this compound, particularly in separating it from its isomer, 2-methyl-4-nitroaniline. [] Optimization strategies using response surface methodologies have been applied to HPLC to determine the optimal conditions for separating these isomers. []

Q9: Has this compound been explored for its fluorescence properties?

A9: While not directly focused on this compound, research has investigated the fluorescence properties of 4-(hydroxymethyl)-2-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)phenol, synthesized from this compound and salicylaldehyde. []

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